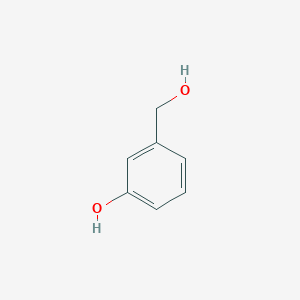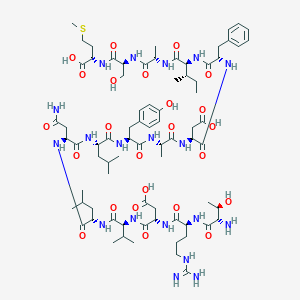
Polyoma peptide antigen MT162-176
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyoma peptide antigen MT162-176 is a synthetic peptide that is derived from the middle T antigen of the polyomavirus. It has been extensively studied due to its ability to stimulate immune responses against tumor cells. This peptide has been shown to have potential in cancer immunotherapy, making it a promising candidate for further research.
作用機序
Polyoma peptide antigen MT162-176 stimulates immune responses against tumor cells by binding to major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This leads to the activation of CD8+ T cells, which can then recognize and kill tumor cells that express the antigen.
生化学的および生理学的効果
Polyoma peptide antigen MT162-176 has been shown to have several biochemical and physiological effects. It stimulates the production of cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are involved in the activation of immune responses. This peptide also enhances the cytotoxic activity of CD8+ T cells, leading to the destruction of tumor cells.
実験室実験の利点と制限
One of the advantages of using polyoma peptide antigen MT162-176 in lab experiments is its ability to stimulate immune responses against tumor cells. This makes it a valuable tool for studying the mechanisms of cancer immunotherapy. However, one limitation of this peptide is its potential for inducing autoimmune responses, which can lead to adverse effects.
将来の方向性
There are several future directions for the study of polyoma peptide antigen MT162-176. One area of research is the development of cancer vaccines that incorporate this peptide. Another area of research is the use of this peptide in combination with other immunotherapeutic agents, such as checkpoint inhibitors. Additionally, further studies are needed to investigate the potential of this peptide in the treatment of viral infections.
Conclusion
Polyoma peptide antigen MT162-176 is a promising candidate for cancer immunotherapy. Its ability to stimulate immune responses against tumor cells makes it a valuable tool for the development of cancer vaccines. Further research is needed to fully understand the potential of this peptide in the treatment of cancer and viral infections.
合成法
The synthesis of polyoma peptide antigen MT162-176 involves solid-phase peptide synthesis. The peptide is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Polyoma peptide antigen MT162-176 has been extensively studied for its potential in cancer immunotherapy. It has been shown to stimulate immune responses against tumor cells, making it a promising candidate for the development of cancer vaccines. This peptide has also been studied for its potential in the treatment of viral infections.
特性
CAS番号 |
122560-16-1 |
|---|---|
製品名 |
Polyoma peptide antigen MT162-176 |
分子式 |
C77H121N19O24S |
分子量 |
1729 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C77H121N19O24S/c1-13-39(8)61(75(118)84-41(10)63(106)94-55(35-97)72(115)86-47(76(119)120)25-27-121-12)96-70(113)51(30-43-18-15-14-16-19-43)90-69(112)53(33-57(101)102)87-62(105)40(9)83-65(108)50(31-44-21-23-45(99)24-22-44)89-66(109)48(28-36(2)3)88-68(111)52(32-56(78)100)91-67(110)49(29-37(4)5)93-74(117)60(38(6)7)95-71(114)54(34-58(103)104)92-64(107)46(20-17-26-82-77(80)81)85-73(116)59(79)42(11)98/h14-16,18-19,21-24,36-42,46-55,59-61,97-99H,13,17,20,25-35,79H2,1-12H3,(H2,78,100)(H,83,108)(H,84,118)(H,85,116)(H,86,115)(H,87,105)(H,88,111)(H,89,109)(H,90,112)(H,91,110)(H,92,107)(H,93,117)(H,94,106)(H,95,114)(H,96,113)(H,101,102)(H,103,104)(H,119,120)(H4,80,81,82)/t39-,40-,41-,42+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |
InChIキー |
PSMMDIJCYNEULF-CASQCAGJSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
その他のCAS番号 |
122560-16-1 |
配列 |
TRDVLNLYADFIASM |
同義語 |
MT162-176 antigen polyoma peptide antigen MT162-176 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
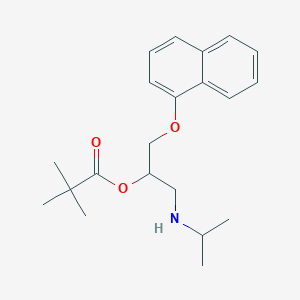
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
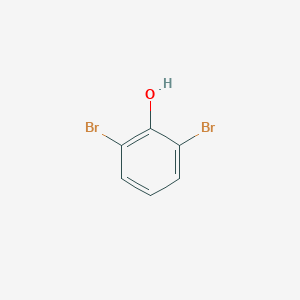
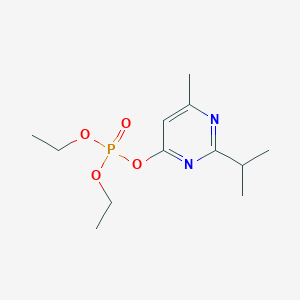
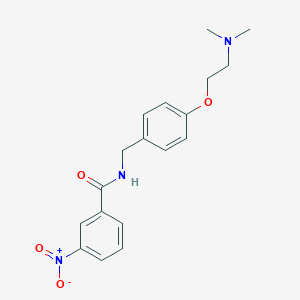
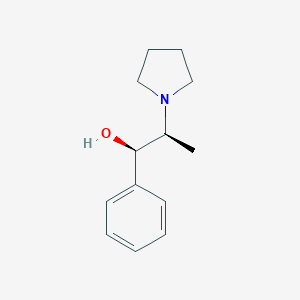
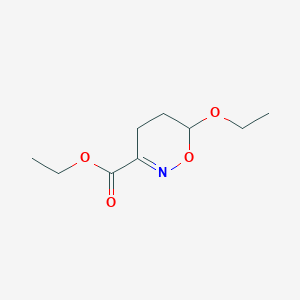
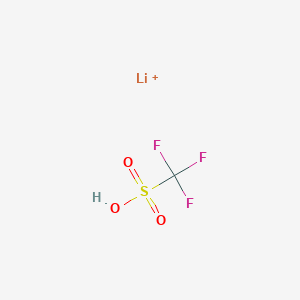
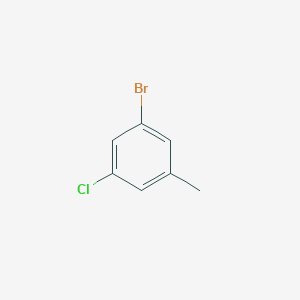
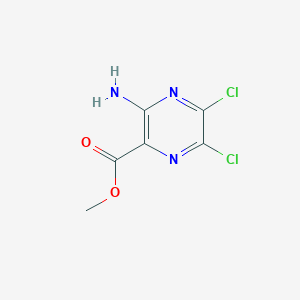
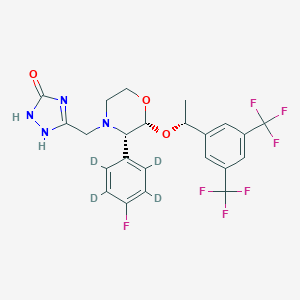
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
